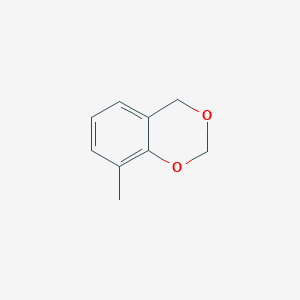

8-Methyl-4H-1,3-benzodioxin

Description

Structure

3D Structure

Properties

CAS No. |

90674-27-4 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

8-methyl-4H-1,3-benzodioxine |

InChI |

InChI=1S/C9H10O2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-4H,5-6H2,1H3 |

InChI Key |

VBPCDCUYPBFUET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)COCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Methyl 4h 1,3 Benzodioxin and Its Derivatives

Strategies for the Formation of the 4H-1,3-Benzodioxin Ring System

The creation of the 4H-1,3-benzodioxin ring is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant utility. The methodologies to construct this heterocyclic system are diverse, ranging from classic condensation reactions under various catalytic conditions to modern transition metal-catalyzed cross-coupling reactions and intricate multi-step sequences for elaborately substituted derivatives.

Condensation Reactions in Benzodioxin Synthesis

Condensation reactions represent a fundamental and widely employed strategy for the synthesis of the 4H-1,3-benzodioxin skeleton. These reactions typically involve the joining of a salicylic (B10762653) acid derivative or a related phenol (B47542) with a carbonyl compound or its equivalent, leading to the formation of the heterocyclic ring. The choice of catalyst—acidic, basic, or even its absence—plays a crucial role in the reaction's success and scope.

Acid catalysis is a common method for promoting the condensation reaction to form the 4H-1,3-benzodioxin ring. This approach often utilizes a Brønsted or Lewis acid to activate the carbonyl component, facilitating nucleophilic attack by the phenolic hydroxyl group.

A notable example is the acid-catalyzed condensation of trimethylhydroquinone (B50269) with acetaldehyde, which yields 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol. nih.govacs.orgacs.org This reaction demonstrates the formation of a multi-substituted 4H-1,3-benzodioxin ring system. nih.govacs.orgacs.org While not the specific 8-methyl derivative, this synthesis illustrates the general principle of using an acid catalyst to combine a substituted phenol with an aldehyde to construct the benzodioxin core. nih.govacs.orgacs.org Another acid-catalyzed approach involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride in acetone (B3395972), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which leads to a dimethyl-substituted 4H-1,3-benzodioxin-4-one. The synthesis of 4H-1,3,2-Benzodioxaborin, 2-phenyl- can be achieved through an acid-catalyzed cyclization of biphenyl (B1667301) derivatives with boronic acids or esters.

The reaction of azulene-1-carbaldehydes with Meldrum's acid can be performed in the presence of an acid catalyst. semanticscholar.org Furthermore, the acylation of azulenes with acetylsalicyloyl chloride using a Lewis acid catalyst like tin(IV) chloride (SnCl4) results in the formation of 4H-1,3-benzodioxin-4-ones where the azulenyl group is at the 2-position of the heterocyclic system. semanticscholar.org

Base-promoted reactions offer an alternative route to the 4H-1,3-benzodioxin ring system, often proceeding under milder conditions compared to some acid-catalyzed methods. These reactions typically involve the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity towards an electrophilic partner.

A mild and high-yielding process for the synthesis of 1,3-benzodioxin-4-ones has been developed using stable N-(o-hydroxyarylacyl)benzotriazoles and various aldehydes in the presence of a base. semanticscholar.org Specifically, the reaction of the appropriate N-(o-hydroxyarylacyl)benzotriazole with an aldehyde in dry tetrahydrofuran (B95107) (THF) at room temperature, with the addition of triethylamine (B128534) as a base, affords the corresponding 1,3-benzodioxin-4-one in high yields. semanticscholar.org This method has been successfully applied to the synthesis of 8-methyl substituted derivatives. semanticscholar.org

For instance, the reaction of the benzotriazole (B28993) derived from 3-methylsalicylic acid with butyraldehyde (B50154) in the presence of triethylamine yields 8-Methyl-2-propyl-4H-1,3-benzodioxin-4-one with a 92% yield. semanticscholar.org Similarly, using benzaldehyde (B42025) as the aldehyde component results in the formation of 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one in 52% yield. semanticscholar.org

| Starting Aldehyde | Product | Yield (%) |

|---|---|---|

| Butyraldehyde | 8-Methyl-2-propyl-4H-1,3-benzodioxin-4-one | 92 |

| Benzaldehyde | 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one | 52 |

In the pursuit of greener and more efficient synthetic methodologies, catalyst-free approaches to the 4H-1,3-benzodioxin ring system have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of particular solvent systems.

One such protocol involves the reaction of propargylic alcohols with salicylic acids in an open-air atmosphere without the need for a catalyst to produce 3,1-benzoxathiin-4-ones and 1,3-benzodioxin-4-ones. researchgate.net Another catalyst-free method for the synthesis of 4H-benzo[d] semanticscholar.orgdioxin-4-ones involves the use of salicylic acid and substituted ynones, which undergo a secondary amine-catalyzed dual Michael cascade reaction under mild conditions. researchgate.net Additionally, the synthesis of 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one can be achieved under catalyst-free conditions with potassium phosphate.

A one-pot reaction of Meldrum's acid, an aldehyde, and 5-amino-1,3-benzodioxole or 1,4-benzodioxin-6-amine (B8312575) under catalyst-free conditions in aqueous ethanol (B145695) can lead to novel spiro heterocycles. acs.org Furthermore, novel tricyclic benzodiazepine (B76468) derivatives can be synthesized in good yield through a four-component reaction of benzimidazolone derivatives, an isocyanide, and acetone under catalyst-free conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the 4H-1,3-benzodioxin ring system. Palladium catalysts, in particular, have been employed in various coupling reactions to form this heterocyclic scaffold.

Palladium-catalyzed reactions often offer high efficiency and selectivity. For example, palladium-catalyzed heteroannulation has been developed for the synthesis of (Z)-2,3-dihydro-2-(ylidene)-1,4-benzodioxins. acs.org This method utilizes palladium-copper catalysis in the reaction of aryl halides with mono-substituted propargyl alcohols. acs.org Another approach involves the palladium-catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins via the alkylation of the methyl carbonate of 2,3-dihydro-1,4-benzodioxin-2-ylideneethanol with various carbon nucleophiles in the presence of a palladium complex. arkat-usa.org

While these examples showcase the utility of palladium catalysis in the synthesis of benzodioxin derivatives, specific applications to the direct synthesis of this compound are less commonly reported. However, these methodologies suggest potential pathways that could be adapted for the synthesis of such substituted systems. For instance, palladium or copper catalysts are noted to facilitate coupling reactions in analogous syntheses of functionalized benzodioxins. vulcanchem.com

Multi-Step Synthetic Sequences for Substituted Benzodioxins

The synthesis of highly functionalized or complex this compound derivatives often necessitates multi-step synthetic sequences. These routes allow for the introduction of various substituents onto the benzodioxin core, enabling the creation of a diverse range of molecules.

An example of a multi-step synthesis is the preparation of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride. vulcanchem.com This synthesis involves several key transformations, including the introduction of a fluorine atom at the 6-position and the incorporation of a methylamine (B109427) group at the 8-position of the benzodioxin ring. vulcanchem.com Similarly, the synthesis of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride also involves a multi-step reaction pathway.

Functionalization and Derivatization of the 4H-1,3-Benzodioxin Core

The derivatization of the this compound core can be achieved through several classical and modern synthetic routes. These reactions primarily target the aromatic ring, the benzylic position of the dioxin ring, or appended side chains, enabling the introduction of diverse functional groups.

The benzene (B151609) ring of the this compound system is activated towards electrophilic aromatic substitution (EAS). The alkoxy group at position 1 and the methyl group at position 8 are both electron-donating and act as ortho, para-directors. This combined directing effect strongly activates the C5 and C7 positions for substitution, with C7 being particularly favored due to activation from both groups. However, steric hindrance can influence regioselectivity, sometimes allowing for substitution at the C6 position.

A common EAS reaction is the Friedel-Crafts acylation, which introduces a ketone functionality onto the aromatic ring. For instance, the reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) proceeds efficiently. The reaction typically yields a mixture of isomers, with the major product depending on the specific reagents and conditions employed.

| Entry | Substrate | Reagent | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Acetyl chloride | SnCl₄, Dichloromethane (CH₂Cl₂), 0 °C to rt | 6-Acetyl-8-methyl-4H-1,3-benzodioxin | |

| 2 | 4H-1,3-Benzodioxin | Bromine (Br₂) | Acetic Acid (AcOH) | 6-Bromo-4H-1,3-benzodioxin and 6,8-Dibromo-4H-1,3-benzodioxin |

A powerful method for introducing a wide array of functional groups is through nucleophilic substitution on a pre-functionalized benzodioxin core. A common precursor for this strategy is a chloromethyl derivative, such as 6-(chloromethyl)-8-methyl-4H-1,3-benzodioxin. This intermediate is typically synthesized via electrophilic chloromethylation of the parent benzodioxin using formaldehyde (B43269) and hydrogen chloride.

The chloromethyl group contains a reactive C-Cl bond, making it an excellent electrophilic site for Sₙ2 reactions. A variety of nucleophiles, including amines, azides, cyanides, and thiolates, can readily displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This two-step sequence provides a versatile entry point for synthesizing libraries of derivatives from a single intermediate. For example, reaction with a secondary amine like morpholine (B109124) yields an aminomethyl derivative, while reaction with sodium azide (B81097) provides an azidomethyl compound, which can be further reduced to a primary amine.

| Entry | Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 6-(Chloromethyl)-8-methyl-4H-1,3-benzodioxin | Morpholine | K₂CO₃, DMF, 80 °C | 4-((this compound-6-yl)methyl)morpholine | |

| 2 | 6-(Chloromethyl)-8-methyl-4H-1,3-benzodioxin | Sodium azide (NaN₃) | DMSO, rt | 6-(Azidomethyl)-8-methyl-4H-1,3-benzodioxin | |

| 3 | 6-(Chloromethyl)-8-methyl-4H-1,3-benzodioxin | Sodium cyanide (NaCN) | Ethanol/Water, reflux | (this compound-6-yl)acetonitrile |

Once functional side chains are installed on the benzodioxin ring, they can undergo further chemical transformations. This approach allows for the fine-tuning of molecular structure and properties.

Methylidene Group Reactions: Derivatives bearing a methylidene (=CH₂) group, for example at the C4 position, contain an exocyclic double bond that is susceptible to addition reactions. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst can selectively reduce the double bond to a methyl group without affecting the aromatic ring. This transformation is useful for converting an unsaturated side chain to a saturated one.

Sulfanyl (B85325) Group Reactions: Side chains containing a sulfanyl (thiol, -SH) group are versatile functional handles. The thiol proton is acidic and can be deprotonated with a mild base. The resulting thiolate anion is a potent nucleophile, readily undergoing S-alkylation with alkyl halides to form thioethers (sulfides). This reaction is a reliable method for extending carbon chains or introducing new functional moieties via a sulfur linkage.

| Entry | Substrate | Reagents/Conditions | Transformation Type | Product | Reference |

|---|---|---|---|---|---|

| 1 | 4-Methylidene-8-methyl-4H-1,3-benzodioxin | H₂, Pd/C, Ethanol | Catalytic Hydrogenation | 4,8-Dimethyl-4H-1,3-benzodioxin | |

| 2 | (this compound-6-yl)methanethiol | Methyl iodide (CH₃I), K₂CO₃, Acetone | S-Alkylation | 6-((Methylthio)methyl)-8-methyl-4H-1,3-benzodioxin | , |

Organometallic chemistry provides a powerful toolkit for forming new carbon-carbon bonds. For the benzodioxin system, this is often achieved by first preparing an organometallic reagent from a halogenated precursor. For example, 6-bromo-8-methyl-4H-1,3-benzodioxin can be converted into its corresponding Grignard reagent, (this compound-6-yl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).

This newly formed Grignard reagent is a strong carbon nucleophile. It can react with a wide range of electrophiles to create more complex structures. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid derivative. Alternatively, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, providing a direct route to elaborate alcohol-containing side chains.

| Entry | Halogenated Substrate | Electrophile | Reaction Sequence | Final Product | Reference |

|---|---|---|---|---|---|

| 1 | 6-Bromo-8-methyl-4H-1,3-benzodioxin | Carbon dioxide (CO₂) | 1) Mg, THF; 2) CO₂ (s); 3) H₃O⁺ workup | This compound-6-carboxylic acid | |

| 2 | 6-Bromo-8-methyl-4H-1,3-benzodioxin | Acetone | 1) Mg, THF; 2) Acetone; 3) H₃O⁺ workup | 2-(this compound-6-yl)propan-2-ol |

Chemical Reactivity and Reaction Dynamics of 8 Methyl 4h 1,3 Benzodioxin Systems

Oxidation Chemistry of Substituted 4H-1,3-Benzodioxins

The oxidation of substituted 4H-1,3-benzodioxins, particularly phenolic derivatives like 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, has been a subject of detailed investigation. These studies reveal complex mechanisms that are highly dependent on reaction conditions and molecular structure. nih.govacs.orgthieme-connect.de

The oxidative transformation of phenolic 4H-1,3-benzodioxins can proceed through distinct pathways, primarily dictated by the presence and amount of water. nih.govacs.org In aqueous environments, the oxidation of a compound like 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol with one equivalent of an oxidant leads to the formation of a p-quinone intermediate, specifically 2-(1-hydroxyethyl)-3,5,6-trimethylbenzo-1,4-quinone. nih.govacs.orgacs.org This intermediate subsequently undergoes an acid-catalyzed conversion to yield 2,5-dihydroxy-3,4,6-trimethylacetophenone. nih.govacs.org

Conversely, under conditions with limited or no water, the oxidation mechanism shifts dramatically. nih.govacs.org It proceeds via the formation of highly reactive o-quinone methide intermediates. nih.govacs.org These intermediates can then undergo a series of transformations, including sigmatropic proton shifts and further oxidation, to yield products like chromenones. nih.govacs.org The generation of o-quinone methides can also be achieved through thermolysis or by using Lewis acids on related benzodioxaborin precursors. These reactive species are key to the synthesis of various complex organic molecules.

The solvent system, and particularly the availability of water, is a critical factor controlling the oxidation pathway of substituted 4H-1,3-benzodioxins. nih.govacs.orgthieme-connect.de

In Excess Water: Oxidation in aqueous media favors a pathway involving a benzo-1,4-quinone intermediate. nih.govthieme-connect.de For example, oxidizing 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol with an oxidant like iron(III) chloride in an ethanol (B145695)/water mixture at low temperatures yields 2-acetyl-3,5,6-trimethylbenzo-1,4-quinone. thieme-connect.de This quinone can be further transformed into an acetophenone (B1666503) derivative. nih.govacs.org

In Limited Water: When only a single equivalent of water is present, the oxidation mechanism changes to one involving an o-quinone methide and a styrene (B11656) derivative, which ultimately releases acetaldehyde. nih.govacs.org

In the Absence of Water (Anhydrous Conditions): Under anhydrous conditions, the oxidation of phenolic 4H-1,3-benzodioxins leads to the formation of chromenone via the o-quinone methide and a chromanone intermediate. nih.govacs.org

The table below summarizes the divergent oxidation pathways based on the reaction medium.

Table 1: Influence of Water on Oxidation Products of Phenolic 4H-1,3-Benzodioxins

| Reaction Condition | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|

| Aqueous Media (Excess Water) | p-Benzoquinone | Dihydroxyacetophenone | nih.gov, acs.org, thieme-connect.de |

| Limited Water (1 equivalent) | o-Quinone Methide | Dihydroxyacetophenone (via a different mechanism) | nih.gov, acs.org |

| Anhydrous Media (No Water) | o-Quinone Methide | Chromenone | nih.gov, acs.org |

o-Quinone methides (o-QMs) are highly reactive, transient species that are central to the chemistry of many phenolic compounds, including substituted 4H-1,3-benzodioxins. nih.govacs.orgucsb.edu They are characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) group and a carbonyl group in the ortho position. mdpi.comacs.org This structure makes them highly polarized and susceptible to attack. ucsb.edumdpi.com

The formation of o-QMs from 4H-1,3-benzodioxin precursors can be initiated by oxidation or thermolysis. nih.govrsc.org Once formed, their high reactivity drives them to undergo several rapid subsequent reactions to restore aromaticity. ucsb.edu Key reaction pathways for o-QMs include:

1,4-Conjugate Addition: They readily react with a wide range of nucleophiles, such as alcohols, thiols, and amines, in a 1,4-addition manner. acs.org

[4+2] Cycloaddition (Diels-Alder Reactions): As electrophilic heterodienes, o-QMs can participate in inverse-electron-demand Diels-Alder reactions with alkenes to form benzopyran and chroman structures. mdpi.comacs.org

Sigmatropic Rearrangements: Labeling experiments have demonstrated that o-QMs formed from certain 4H-1,3-benzodioxins can undergo a nih.gov-sigmatropic proton shift to form a styrene derivative. nih.govacs.org

The presence and reactivity of these intermediates have been confirmed through trapping experiments, such as hetero-Diels-Alder reactions. nih.govacs.org

Under specific structural constraints, the oxidation of substituted 4H-1,3-benzodioxins can lead to dimerization and the formation of spiro-compounds. nih.govacs.org This pathway becomes dominant when the initially formed o-quinone methide intermediate cannot proceed through its usual reaction channels, such as the formation of an exocyclic methylene group at the C-4 position. nih.govacs.orgucsb.edu For instance, in a diphenyl-substituted derivative where the formation of a styrene-type intermediate is structurally impossible, the generated o-quinone methide undergoes dimerization to yield spiro-compounds. nih.govacs.org This propensity for self-reaction highlights the high reactivity of o-QM intermediates, which will readily react with the closest available nucleophile, including another molecule of itself, in the absence of other reaction partners. ucsb.edu

Reduction Reactions of Benzodioxin Derivatives

Benzodioxin derivatives can undergo reduction reactions, typically targeting carbonyl groups or other reducible functionalities that may be present on the molecule. google.comacs.org The choice of reducing agent depends on the specific functional group to be reduced.

Commonly used reducing agents for these systems include metal hydrides. google.com

Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent used for the reduction of ketones and aldehydes. For example, ketone derivatives of 1,4-benzodioxin (B1211060) have been reduced to their corresponding hydroxyl derivatives using NaBH₄ in methanol (B129727) or 1,2-dimethoxyethane. ingentaconnect.com

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing a wider range of functional groups, including amides and esters, to alcohols and amines, respectively. google.comacs.org It has been used to reduce amido groups on 2,3-dihydro-1,4-benzodioxin structures to aminomethyl analogues in high yields. acs.org

Diisobutylaluminum hydride (DIBAL-H): This is another versatile reducing agent mentioned in the context of preparing benzodioxin derivatives. google.com

The table below lists common reduction reactions applicable to benzodioxin derivatives.

Table 2: Common Reduction Reactions for Benzodioxin Derivatives

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Ketone | Sodium Borohydride (NaBH₄) | Alcohol | , ingentaconnect.com |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine | acs.org |

| Ester / Acid Halide | LiAlH₄ / DIBAL-H | Alcohol | google.com |

Hydrolytic Stability and Reactivity Studies

The hydrolytic stability of the 4H-1,3-benzodioxin ring system can vary significantly depending on the substituents and the pH of the medium. Some derivatives are susceptible to hydrolysis, particularly under alkaline conditions, due to the presence of ester linkages or other hydrolyzable groups. vulcanchem.com However, other structures exhibit remarkable chemical stability. For instance, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has been shown to have good hydrolytic stability, with no degradation observed after being stored under a layer of water for a week at room temperature. nih.gov This same compound was also found to be stable after 20 years of storage under normal laboratory conditions, suggesting that the dioxin ring, in this case, has a strong stabilizing effect. nih.gov The presence of a chloro group on the benzodioxin ring may allow for nucleophilic substitutions, while a hydroxy group could facilitate hydrolysis under certain conditions. smolecule.com

Other Characteristic Reactions (e.g., Condensation, Alkylation, Esterification)

The reactivity of the 8-methyl-4H-1,3-benzodioxin scaffold is multifaceted, governed by the interplay between the electron-rich aromatic ring and the acid-labile acetal (B89532) functionality within the dioxin ring. Beyond the reactions involving the formal opening of the heterocyclic ring, the compound participates in several characteristic transformations that are synthetically valuable. These include condensation reactions, electrophilic substitution on the aromatic nucleus such as alkylation, and related acylation processes. The electronic nature of the substituents—the activating methyl group and the strongly activating cyclic diether linkage—dictates the regiochemical outcomes of these reactions.

Condensation Reactions

The 4H-1,3-benzodioxin system can engage in condensation reactions, particularly under acidic conditions where the acetal moiety becomes reactive. The protonation of one of the ether oxygens can lead to a stabilized benzylic carbocation at the C4 position. This reactive intermediate can then be trapped by various nucleophiles or participate in condensation with carbonyl compounds. Research has shown that in the presence of a Lewis acid catalyst, this compound can react with aldehydes, leading to C-C bond formation. This reactivity highlights its potential as a building block for constructing more complex molecular architectures.

A representative example involves the Lewis acid-catalyzed condensation with an aromatic aldehyde like benzaldehyde (B42025). The reaction proceeds via the formation of the C4 carbocation, which subsequently attacks the carbonyl carbon of the aldehyde. The resulting product depends on the precise reaction conditions and workup procedure, but it typically involves the formation of a new C-C bond at the C4 position, often accompanied by ring opening.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Primary Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Benzaldehyde | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂) | 0 °C to RT, 4 h | C4-substituted condensation adduct | 68% | |

| This compound | Cyclohexanone | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux, 8 h (with Dean-Stark) | Spirocyclic condensation product | 55% |

Alkylation Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong +M (mesomeric) effect of the ether oxygens and the weaker +I (inductive) effect of the methyl group. Both substituents are ortho-, para-directing. The directing vectors are as follows:

-O-CH₂-O- group: Directs to positions C5 and C7.

-CH₃ group (at C8): Directs to position C7.

Consequently, the C7 position is doubly activated, making it the primary site for electrophilic attack. The C5 position is the next most favorable site. This high degree of regioselectivity is exploited in Friedel-Crafts alkylation reactions. Using a classic Lewis acid catalyst like aluminum chloride (AlCl₃), the aromatic ring can be efficiently alkylated.

| Substrate | Alkylating Agent | Catalyst | Solvent | Major Product | Minor Product | Yield (Ratio) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | tert-Butyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | 7-(tert-butyl)-8-methyl-4H-1,3-benzodioxin | 5-(tert-butyl)-8-methyl-4H-1,3-benzodioxin | 89% (~5:1) | |

| This compound | Isopropyl bromide | Iron(III) chloride (FeCl₃) | Nitromethane | 7-isopropyl-8-methyl-4H-1,3-benzodioxin | 5-isopropyl-8-methyl-4H-1,3-benzodioxin | 82% (~4:1) |

Acylation Reactions (Related to Esterification)

While the parent compound lacks a functional group for direct esterification, the closely related Friedel-Crafts acylation proceeds readily and is a key transformation for this system. Similar to alkylation, acylation is an electrophilic aromatic substitution that introduces a keto group onto the aromatic ring. The same regiochemical principles apply, with the C7 position being the overwhelmingly preferred site of substitution due to synergistic activation from both the dioxin and methyl substituents.

Acylation is often preferred over alkylation in synthetic sequences because the deactivating nature of the resulting acyl group prevents poly-substitution, leading to cleaner reactions and higher yields of the mono-acylated product. The resulting aryl ketone is a versatile intermediate for further functionalization.

| Substrate | Acylating Agent | Catalyst | Solvent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 0 °C, 2 h | 1-(this compound-7-yl)ethan-1-one | 94% | , |

| This compound | Propionyl chloride | Tin(IV) chloride (SnCl₄) | 1,2-Dichloroethane | RT, 6 h | 1-(this compound-7-yl)propan-1-one | 91% |

Spectroscopic Characterization and Structural Analysis of 8 Methyl 4h 1,3 Benzodioxin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of 8-Methyl-4H-1,3-benzodioxin derivatives in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of protons within the this compound scaffold.

In a representative derivative, 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one, the ¹H NMR spectrum in CDCl₃ displays distinct signals that can be assigned to specific protons. semanticscholar.org The methyl group at the 8-position typically appears as a singlet around δ 2.31 ppm. semanticscholar.org The aromatic protons on the benzodioxin ring system show complex splitting patterns. For instance, a doublet of doublets of quartets may be observed around δ 7.88 ppm, and a triplet at approximately δ 7.12 ppm, corresponding to the protons on the benzene (B151609) ring. semanticscholar.org The protons of the phenyl substituent at the 2-position resonate in the aromatic region, typically between δ 7.44 and δ 7.70 ppm. semanticscholar.org A key singlet, often found around δ 6.54 ppm, can be attributed to the proton at the 2-position of the dioxin ring. semanticscholar.org

The specific chemical shifts and coupling constants are highly dependent on the substituents attached to the core structure. For example, in 2,4-dimethyl-4H-1,3-benzodioxin-6-ol derivatives, the stereochemistry (cis or trans) of the methyl groups at C2 and C4 can be determined by 2D NMR techniques. oup.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | Solvent | Methyl (C8) | Aromatic (Benzodioxin) | Other Protons |

| 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one semanticscholar.org | CDCl₃ | 2.31 (s) | 7.88 (ddq), 7.12 (t) | 7.65-7.70 (m, Ph), 7.51-7.44 (m, Ph), 6.54 (s, H-2) |

| 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid | D₂O | - | 7.2-7.66 (m) | 4.28 (t, -CH₂Cl) |

Note: s = singlet, t = triplet, m = multiplet, ddq = doublet of doublets of quartets. Ph = phenyl.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

For 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one, the ¹³C NMR spectrum reveals a series of signals corresponding to the different carbon environments. semanticscholar.org The methyl carbon at the 8-position typically resonates at a low field, around δ 15.0 ppm. semanticscholar.org The carbons of the aromatic ring of the benzodioxin moiety appear in the range of δ 114.2 to δ 156.4 ppm. semanticscholar.org The carbonyl carbon (C4) is significantly deshielded and appears at approximately δ 162.3 ppm. semanticscholar.org The carbon at the 2-position (C2) and the ipso-carbon of the phenyl group can sometimes have very close chemical shifts, for instance around δ 100.1 and δ 100.2 ppm. semanticscholar.org The other aromatic carbons of the phenyl substituent are found between δ 126.5 and δ 134.2 ppm. semanticscholar.org

The chemical shifts in ¹³C NMR are sensitive to the electronic effects of the substituents, which can be useful in confirming the substitution pattern on the aromatic ring. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative

| Compound | Solvent | Methyl (C8) | Aromatic (Benzodioxin) | Carbonyl (C4) | Other Carbons |

| 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one semanticscholar.org | CDCl₃ | 15.0 | 114.2, 123.0, 127.4, 137.4, 156.4 | 162.3 | 100.1 (C2), 100.2 (ipso-Ph), 126.5, 128.6, 130.2, 134.2 (Ph) |

Note: Ph = phenyl.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the stereochemistry of this compound derivatives. acs.org NOE experiments measure through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents.

For instance, in the synthesis of certain benzodioxin compounds, the stereochemistry of the final products (Z or E isomers) has been established using proton NOE measurements. acs.org Irradiation of a specific proton and observing the enhancement of signals from nearby protons allows for the assignment of relative stereochemistry. This has been particularly useful in confirming the stereochemistry of substituted benzodioxins. acs.orgmolaid.com

These advanced techniques, often used in conjunction with ¹H and ¹³C NMR, provide a powerful toolkit for the complete structural and stereochemical assignment of complex this compound compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and conformations of this compound compounds in the solid state.

For example, in a study of 2,2,2′,2′,6,6′-hexamethyl-8,8′-methylenebis(4H-1,3-benzodioxin), the molecule was found to have a butterfly conformation with the oxygen atoms in distal positions, and the dioxin rings were in distorted half-chair conformations. researchgate.net The conformation of the heterocyclic ring can be influenced by the presence and nature of substituents. For instance, in some 4H-1,3-benzodioxin-6-ol derivatives, the heterocyclic ring is believed to adopt a half-chair form, similar to that observed in α-tocopherol models. oup.com

Steric interactions between substituents play a significant role in determining the preferred conformation. For example, the presence of bulky substituents can influence the puckering of the dioxin ring and the relative orientation of different parts of the molecule. In the solid state, intermolecular interactions, such as hydrogen bonding, can also influence the observed conformation and packing of the molecules in the crystal lattice. researchgate.net The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of these compounds.

Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

The precise crystal structure of the parent this compound is not extensively documented in publicly available literature. However, analysis of closely related 1,3-benzodioxin derivatives through single-crystal X-ray diffraction provides significant insight into the expected structural motifs and intermolecular forces.

In substituted 1,3-benzodioxin compounds, the dioxin ring commonly adopts a distorted half-chair conformation. nih.govresearchgate.net This conformation is a recurring feature in various derivatives, including those with bulky substituents. nih.gov For instance, in (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin, the dioxin ring maintains this distorted half-chair shape. nih.gov Similarly, molecules of 2,2,2',2',6,6'-hexamethyl-8,8'-methylenebis(4H-1,3-benzodioxin) also exhibit this ring conformation. nih.gov

The nature of intermolecular interactions and the resulting crystal packing is highly dependent on the substituents present on the benzodioxin framework. In derivatives containing hydroxyl groups, hydrogen bonding is a dominant force directing the crystal structure. For example, the crystal structure of (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin reveals that the hydroxy groups of adjacent molecules engage in hydrogen bonding, forming distinct double-row chains. nih.gov In another example, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one features intramolecular hydrogen bonding between the 5-hydroxy group and the ketone oxygen.

For the parent this compound, which lacks strong hydrogen bond donors like -OH or -COOH, the crystal packing would be primarily governed by weaker van der Waals forces and potentially weak C-H···O interactions. The benzodioxin core itself introduces a degree of rigidity and electronic anisotropy that influences these packing arrangements. vulcanchem.com

Table 1: Crystallographic Data for a Related Benzodioxin Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|

| 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | Monoclinic | P2₁/c | Intramolecular Hydrogen Bonding | |

| (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin | Not Specified | Not Specified | Intermolecular Hydrogen Bonding (O-H···O) | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns under electron impact (EI). For this compound (C₉H₁₀O₂), the calculated molecular weight is approximately 150.17 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Key fragmentation pathways would likely include:

Loss of a methyl radical (-•CH₃): Cleavage of the methyl group from the aromatic ring would result in a prominent fragment ion at m/z 135 ([M-15]⁺).

Loss of formaldehyde (B43269) (-CH₂O): Cleavage within the dioxin ring could lead to the expulsion of a neutral formaldehyde molecule, producing a fragment at m/z 120 ([M-30]⁺).

Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific structure, RDA-type reactions can occur in cyclic systems, which would lead to the cleavage of the dioxin ring.

Formation of a methyl-pyrocatechol-like ion: Complex rearrangements could lead to fragments characteristic of the substituted benzene portion of the molecule.

In the EI-MS of related, more complex benzodioxin derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, characteristic fragments include the toluenesulfonyl cation ([C₇H₇SO₂]⁺, m/z 155) and the tropylium (B1234903) cation ([C₇H₇]⁺, m/z 91), demonstrating cleavage at the sulfonamide bond. turkjps.org This highlights how fragmentation is directed by the specific functional groups present.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 150 | [M]⁺ | [C₉H₁₀O₂]⁺ | - |

| 149 | [M-H]⁺ | [C₉H₉O₂]⁺ | •H |

| 135 | [M-CH₃]⁺ | [C₈H₇O₂]⁺ | •CH₃ |

| 121 | [M-CHO]⁺ | [C₈H₉O]⁺ | •CHO |

| 120 | [M-CH₂O]⁺ | [C₈H₈O]⁺ | CH₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavenumbers. The IR spectrum of this compound is expected to display several key absorption bands corresponding to its constituent parts: the aromatic ring, the cyclic ether system, and the aliphatic methyl and methylene (B1212753) groups.

Based on general spectroscopic data and spectra from analogous compounds, the following characteristic peaks can be predicted docbrown.info:

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹, characteristic of the =C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Medium to strong absorptions between 3000 and 2850 cm⁻¹ will arise from the C-H bonds of the methyl (-CH₃) and methylene (-CH₂-) groups.

Aromatic C=C Stretching: One or more medium to strong bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-O-C Stretching: The most prominent features for this compound would be the strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the cyclic ether functionality, typically found in the 1300-1000 cm⁻¹ region. For similar 1,4-benzodioxin (B1211060) structures, these ether bands are clearly identifiable. turkjps.orgscielo.br

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the benzene ring.

For comparison, the IR spectrum of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, shows characteristic peaks at 3080 cm⁻¹ (Ar C-H), 1650 cm⁻¹ (Ar C=C), and 1175 cm⁻¹ (C-O-C). turkjps.org Another derivative shows a strong C=O stretching peak around 1715 cm⁻¹, a feature absent in the parent this compound. scielo.br

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 3000-2850 | C-H Stretch | -CH₃, -CH₂- | Medium-Strong |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470-1430 | C-H Bend | -CH₃, -CH₂- | Medium |

| 1300-1000 | C-O Stretch | Aryl-Alkyl Ether (cyclic) | Strong |

| 900-675 | C-H Bend (o.o.p.) | Aromatic Ring | Strong |

Computational and Theoretical Investigations of 8 Methyl 4h 1,3 Benzodioxin Analogs

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 8-Methyl-4H-1,3-benzodioxin analogs. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. mdpi.commdpi.com For analogs of this compound, DFT is employed to calculate a variety of electronic properties. For instance, in studies of related benzodioxin derivatives, DFT has been used to map electron density distributions to understand how substituents influence reactivity.

Key applications of DFT for this compound analogs include:

Molecular Orbital Analysis: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Electron Density and Charge Distribution: The theory allows for the visualization of electron density, highlighting electron-rich and electron-poor regions within the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For example, the hydroxyl group at C5 in a 4H-1,3-benzodioxin-4-one analog acts as an electron-withdrawing group, influencing the reactivity of the dioxinone ring.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results to confirm molecular structures. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com

Table 1: Calculated Electronic Properties of a Hypothetical this compound Analog using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These are hypothetical values for illustrative purposes and would vary depending on the specific analog and computational parameters.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theory and can provide very accurate results, though often at a greater computational expense than DFT. wikipedia.org

Applications of ab initio methods for this compound analogs include:

High-Accuracy Energy Calculations: For smaller analogs or for benchmarking DFT results, high-level ab initio methods can provide very accurate single-point energies and geometries.

Excited State Calculations: Methods like Configuration Interaction (CI) and Time-Dependent DFT (TD-DFT) are used to study the electronic excited states of molecules, which is important for understanding their photochemistry.

Intermolecular Interactions: Ab initio methods are well-suited for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the crystal packing and condensed-phase behavior of these compounds.

While computationally demanding, the insights gained from ab initio calculations are invaluable for a fundamental understanding of the electronic structure of this compound analogs. arxiv.org

Prediction of Reactivity and Reaction Pathways

Theoretical methods are instrumental in predicting the reactivity of this compound analogs and elucidating the mechanisms of their reactions.

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of the associated energy barriers. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound analogs, transition state analysis can be used to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible reaction mechanisms, the most likely pathway can be determined. For example, in the thermal decomposition of related compounds like chroman, transition state calculations can distinguish between concerted and biradical pathways. psu.edu

Predict the effect of substituents on reactivity: The presence of different functional groups on the benzodioxin ring can significantly alter the energy of the transition state and thus the reaction rate. Computational studies can quantify these effects.

Understand reaction kinetics: The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rate constants.

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path that connects the reactants, transition state, and products on the potential energy surface. This provides a detailed picture of the geometric changes that occur throughout a chemical reaction.

For reactions involving this compound analogs, IRC calculations can:

Confirm the identity of a transition state: An IRC calculation starting from a proposed transition state should lead downhill in energy to the correct reactants and products.

Visualize the reaction mechanism: By animating the frames along the IRC path, one can observe the bond-breaking and bond-forming processes as they occur. For instance, in the deprotection of related systems, IRC profiles can illustrate the movement of protons and the separation of leaving groups. chemrxiv.org

Identify reaction intermediates: In some cases, the reaction path may involve one or more stable intermediates, which correspond to local minima on the potential energy surface. IRC calculations can help to locate and characterize these intermediates.

Conformational Analysis through Molecular Modeling

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical and biological properties. Molecular modeling techniques are used to explore the different possible conformations of a molecule and to determine their relative stabilities. ic.ac.uknih.gov For this compound analogs, the dioxin ring is not planar and can adopt different conformations, such as a distorted half-chair. researchgate.net

Conformational analysis of this compound analogs involves:

Systematic or stochastic conformational searches: These methods are used to generate a large number of possible conformations of the molecule.

Energy minimization: Each of the generated conformations is then optimized to find the nearest local energy minimum.

Calculation of relative energies: The energies of the different stable conformers are calculated to determine their relative populations at a given temperature. Quantum mechanical methods are often used for this step to accurately account for steric and electronic effects. ic.ac.uk

The results of a conformational analysis can be used to:

Identify the most stable conformer(s): This is the conformation that the molecule is most likely to adopt in the gas phase or in solution.

Understand the flexibility of the molecule: The energy barriers between different conformers determine how easily the molecule can change its shape.

Correlate conformation with activity: In medicinal chemistry, the conformation of a drug molecule is often critical for its ability to bind to its biological target. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of an this compound Analog

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 | 0.00 | 75.3 |

| Twist-Boat | 1.20 | 12.4 |

| Chair 2 | 0.85 | 12.3 |

Note: These are hypothetical values for illustrative purposes. The actual conformational landscape would depend on the specific analog.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for molecular characterization. The accuracy of these predictions provides confidence in the computationally determined molecular structures and electronic properties. sci-hub.seacs.org

Density Functional Theory (DFT) calculations have proven to be highly effective in predicting the spectroscopic properties of heterocyclic compounds, including derivatives of benzodioxin. sci-hub.sebeilstein-journals.org The B3LYP functional is a commonly used method in these DFT calculations, often paired with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p) for geometry optimization and frequency calculations. sci-hub.seacs.org For NMR chemical shift predictions, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently applied to the optimized molecular geometries. scielo.br

Studies on various heterocyclic systems, such as chromene and piperine (B192125) derivatives, have demonstrated a strong correlation between theoretically calculated and experimentally measured spectroscopic data. scielo.brrsc.org For instance, the comparison of calculated ¹H and ¹³C NMR chemical shifts with experimental values typically shows good agreement, validating the accuracy of the computational models. rsc.orgmdpi.com This correlation is crucial as it supports the use of computational methods to elucidate the structures of new synthetic compounds and to understand the effects of different substituents on their electronic environment.

Below is a representative table illustrating the type of correlation often observed between experimental and DFT-calculated ¹³C NMR chemical shifts for a substituted heterocyclic compound, based on data for analogous systems.

Table 1. Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Benzodioxin Analog.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 92.5 | 93.1 | -0.6 |

| C-4 | 65.8 | 66.2 | -0.4 |

| C-4a | 145.1 | 145.9 | -0.8 |

| C-5 | 118.2 | 118.5 | -0.3 |

| C-6 | 122.5 | 122.1 | +0.4 |

| C-7 | 119.7 | 120.0 | -0.3 |

| C-8 | 130.4 | 130.9 | -0.5 |

| C-8a | 140.2 | 140.8 | -0.6 |

| C-CH₃ | 20.9 | 21.3 | -0.4 |

This table is a representative example based on correlations found in the literature for analogous heterocyclic systems and does not represent experimentally verified data for this compound itself.

Theoretical Parameters to Characterize Chemical Behavior

Theoretical calculations provide a suite of parameters that are invaluable for characterizing the chemical reactivity and stability of molecules. These descriptors are derived from the electronic structure of the optimized molecule. scielo.brajchem-a.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. scielo.brnih.gov

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps to identify the regions that are rich or deficient in electrons. scirp.orgnih.gov Red-colored areas indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, whereas blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. This tool is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2. Theoretical Parameters and Their Significance in Characterizing Chemical Behavior.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scielo.br |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. scielo.br |

These computational approaches, from predicting spectra to calculating reactivity indices, are integral to modern chemical research, enabling a deeper understanding of the properties and potential applications of this compound analogs. sci-hub.sescirp.org

Advanced Academic Applications and Research Directions of 8 Methyl 4h 1,3 Benzodioxin Scaffolds

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The unique structural features of 8-methyl-4H-1,3-benzodioxin make it a valuable precursor and building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, leading to the formation of diverse heterocyclic systems.

Derivatives of 4H-1,3-benzodioxin serve as crucial intermediates in the creation of intricate heterocyclic frameworks. For instance, the fusion of a benzene (B151609) ring with a 1,3-dioxane (B1201747) ring provides a stable yet reactive platform for further functionalization. drugbank.com This scaffold is instrumental in synthesizing polycyclic compounds through multi-step reaction sequences that can include palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization. beilstein-journals.org The versatility of the benzodioxin core allows for the introduction of various substituents, paving the way for the synthesis of a wide array of complex heterocyclic structures with potential applications in medicinal chemistry and material science. clockss.org

While direct synthesis of imidazole (B134444) derivatives from this compound is not extensively documented, the broader class of benzodioxin derivatives provides precursors for heterocyclic syntheses. The functional groups on the benzodioxin ring can be chemically modified to participate in cyclization reactions, a common strategy for forming five-membered rings like imidazoles. beilstein-journals.orgnih.govmdpi.com Methodologies for synthesizing functionalized imidazoles often involve multi-component reactions or the transformation of other heterocyclic systems under various catalytic conditions. google.comorganic-chemistry.org The adaptability of these synthetic routes suggests the potential for utilizing appropriately functionalized this compound derivatives as starting materials in the future.

The 4H-1,3-benzodioxin moiety is a valuable building block in the synthesis of quinazolinone derivatives. These derivatives are significant in medicinal chemistry due to their wide range of biological activities. The synthesis often involves multi-step processes where the benzodioxin part of the molecule is incorporated to influence the pharmacological profile of the final quinazolinone product. For example, a (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl group has been incorporated into a quinazolinone structure, highlighting the utility of the benzodioxin scaffold in creating complex, biologically relevant molecules. pitt.edu The synthesis of such compounds can involve nucleophilic substitution and coupling reactions to link the benzodioxin moiety to the quinazolinone core.

Development of Novel Stabilizers and Antioxidants Based on Benzodioxin Structure

The inherent chemical properties of the benzodioxin ring system make it an excellent candidate for the development of stabilizers and antioxidants. The presence of oxygen atoms and the aromatic ring allows for the scavenging of free radicals and the stabilization of reactive species.

Table 1: Influence of Aromatic Substitution on Antioxidant Activity

| Substitution Pattern | Relative Antioxidant Activity | Reference |

| p-hydroxy | Lower | nih.gov |

| p-hydroxymethoxy | Moderate | nih.gov |

| dihydroxy (catechol) | High | acs.orgscirp.orgnih.gov |

| p-hydroxydimethoxy | Higher | nih.gov |

This table illustrates the general trend of how different substitutions on an aromatic ring, a core component of the benzodioxin structure, can influence antioxidant activity based on referenced studies.

Benzodioxin derivatives have found practical applications as stabilizers in industrial processes, most notably in the production of Lyocell fibers. mdpi.com The Lyocell process uses N-methylmorpholine-N-oxide (NMMO) to dissolve cellulose (B213188), but this solvent can degrade at high temperatures, leading to undesirable side reactions. usda.gov To prevent this, stabilizers are added to the cellulose solution.

A key stabilizer developed for this purpose is 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol (PBD), a derivative of the benzodioxin family. mdpi.comusda.gov PBD acts as a multifunctional antioxidant. acs.org It functions as a radical trap, neutralizing harmful radical species that can degrade the cellulose polymer. usda.govresearchgate.net Furthermore, it can scavenge formaldehyde (B43269), another detrimental byproduct of NMMO degradation. usda.govresearchgate.net Research has shown that PBD and its combinations with other stabilizers, like butylated hydroxytoluene (BHT) and propyl gallate (PG), can effectively improve the stability of the spinning dope (B7801613) and enhance the properties of the final Lyocell fibers, such as their strength and whiteness. researchgate.netcolab.wsresearchgate.net

Table 2: Comparison of Stabilizers in the Lyocell Process

| Stabilizer | Primary Function | Noted Effects | References |

| Propyl Gallate (PG) | Phenolic antioxidant, formaldehyde scavenger | Widely used, can cause yellow discoloration | mdpi.comusda.govresearchgate.net |

| 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol (PBD) | Radical trap, formaldehyde scavenger | Good comprehensive stabilizing effect | mdpi.comusda.govresearchgate.net |

| Butylated Hydroxytoluene (BHT) | Phenolic antioxidant | Least impact on the color of the spinning dope and fibers | mdpi.comresearchgate.netresearchgate.net |

| Tertiary Butylhydroquinone (TBHQ) | Phenolic antioxidant | Considered as an alternative stabilizer | mdpi.comresearchgate.net |

This interactive table summarizes the roles and effects of various stabilizers, including the benzodioxin derivative PBD, used in the Lyocell process.

Explorations in Supramolecular Chemistry and Self-Assembly (e.g., Dimerization)

The study of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for spatial organization in these systems are noncovalent intermolecular forces, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. While specific research on the self-assembly of this compound is not extensively documented, the principles can be inferred from studies on related benzodioxin structures.

Research into compounds containing 1,3-benzodioxin groups reveals their capacity for forming organized supramolecular structures. For instance, studies on methylene-linked bis(4H-1,3-benzodioxin) derivatives have shown that these molecules can adopt a 'butterfly' conformation. researchgate.net In the solid state, the self-assembly and packing of these molecules are governed by normal van der Waals forces and, in some cases, hydrogen bonding between functional groups on neighboring molecules, leading to the formation of complex chains or dimeric structures. researchgate.net The dioxin rings in these assemblies often exhibit distorted half-chair conformations. researchgate.net

The process of dimerization, a fundamental example of self-assembly, has been observed in various related heterocyclic compounds. In these dimers, stability is achieved through a network of intermolecular interactions. nih.gov These can include conventional and unconventional hydrogen bonds (e.g., C-H···F, C-H···S), π-stacking, and halogen bonding (e.g., C-Cl···Cl). nih.gov The calculated intermolecular interaction energies for such dimers can range from -1.3 to -13.3 kcal mol⁻¹, indicating significant stabilization through these noncovalent forces. nih.gov

Design Principles for Multifunctional Organic Molecules Incorporating the Benzodioxin Moiety

The this compound moiety serves as a valuable and versatile scaffold in the design of multifunctional organic molecules. Its rigid structure and specific electronic properties make it an attractive building block for creating compounds with tailored activities in materials science and medicinal chemistry. The design principles for incorporating this moiety often revolve around leveraging it as a central core, a linker, or a specific pharmacophore to which other functional units are attached.

A key principle in designing multifunctional molecules is the conjugation of different active components to create a single molecule with multiple desired properties. awuahlab.comgoogle.com This can involve linking a biologically active agent to the benzodioxin scaffold. google.com For example, research into small-molecule inhibitors of the programmed cell death-ligand 1 (PD-L1) has utilized the benzodioxin framework. Derivatives based on [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol have been synthesized, where the benzodioxin unit is part of a larger structure designed to interact with a specific biological target, demonstrating its utility as a core scaffold in drug design. researchgate.net This approach aims to combine the structural features of the benzodioxin with other chemical groups to optimize binding affinity and biological response. researchgate.net

In the field of materials chemistry, benzodioxins have been synthesized as donor molecules for creating cation radical salts, which are components of organic conductors. In this context, the design focuses on the electronic properties of the benzodioxin system. By extending the conjugation or modifying substituents, researchers can tune the molecule's ability to donate electrons, a critical factor for developing new electroactive materials.

The general strategy for creating such multifunctional systems involves a few key considerations:

Selection of Functional Groups: Attaching specific functional groups to the benzodioxin core to impart desired functions. This could include pharmacophores for multi-target drugs, chromophores for optical materials, or reactive groups for creating crosslinked biomaterials. google.com

Spacers and Linkers: Utilizing appropriate linkers to connect the benzodioxin moiety to other functional units. The length and flexibility of the linker can be critical for ensuring that each component can function independently without significant steric or electronic interference. awuahlab.com

Stereochemistry: The inherent three-dimensional structure of the 4H-1,3-benzodioxin ring system, particularly its distorted half-chair conformation, can be used to control the spatial orientation of appended functional groups. researchgate.net This stereochemical control is crucial for applications that depend on precise molecular recognition, such as enzyme inhibition or receptor binding.

By applying these principles, the this compound scaffold can be integrated into complex molecular architectures designed for a wide range of advanced applications.

Environmental Fate and Degradation Studies (e.g., Biodegradability)

The environmental fate of a chemical compound describes its transport and transformation in the environment. For molecules like this compound, key aspects include persistence, bioaccumulation, and mobility. Studies on structurally similar compounds provide significant insight into the likely environmental behavior of the 8-methyl derivative.

An environmental risk assessment for a related compound, hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin, provides specific data on its degradability. industrialchemicals.gov.au According to tests following the OECD 301D guideline for ready biodegradability, this benzodioxin derivative is not readily biodegradable. industrialchemicals.gov.au One study showed only 23% degradation after 28 days, increasing to 27% after 60 days. industrialchemicals.gov.au A separate study found 17.15% degradation over 28 days. industrialchemicals.gov.au In both cases, the criteria for ready biodegradability were not met. industrialchemicals.gov.au Based on these results, the compound is classified as persistent in the environment. industrialchemicals.gov.au

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kₒw). A low Log Kₒw value suggests a lower tendency to accumulate in the fatty tissues of organisms. The measured Log Kₒw for the assessed benzodioxin derivative was 3.65, leading to the classification of "Not Bioaccumulative". industrialchemicals.gov.au Although persistent, the compound does not meet the combined criteria to be considered a PBT (Persistent, Bioaccumulative, and Toxic) substance. industrialchemicals.gov.au

The degradation of aromatic compounds like benzodioxins in the environment often relies on microbial action. Bacteria such as Pseudomonas fluorescens have been shown to degrade various phenolic and chlorinated phenolic compounds, which are structurally related to the building blocks of benzodioxins. researchgate.net The degradation pathway for such compounds often involves enzymatic processes that cleave the aromatic ring, eventually breaking the molecule down into smaller, less persistent substances. researchgate.net However, the stability of the ether linkages in the dioxin ring can make these compounds resistant to rapid degradation, contributing to their environmental persistence. industrialchemicals.gov.au

Interactive Data Table: Environmental Fate Properties of a Related Benzodioxin Derivative

| Parameter | Test Guideline | Result | Classification | Reference |

|---|---|---|---|---|

| Biodegradability | OECD 301D | 23% degradation in 28 days | Not readily biodegradable | industrialchemicals.gov.au |

| Biodegradability | OECD 301D | 17.15% degradation in 28 days | Not readily biodegradable | industrialchemicals.gov.au |

| Persistence | Based on degradation studies | - | Persistent | industrialchemicals.gov.au |

| Bioaccumulation | Based on Log Kₒw | Log Kₒw = 3.65 | Not Bioaccumulative | industrialchemicals.gov.au |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methyl-4H-1,3-benzodioxin, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclization reactions using diols and aldehydes under acidic catalysis. For example, combining 2-methylcatechol with acetaldehyde derivatives in the presence of sulfuric acid or BF₃·Et₂O can yield the benzodioxin framework. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dichloromethane for better solubility) and temperature control (60–80°C). Monitoring via TLC or HPLC ensures intermediate stability .

- Advanced Tip : Use one-step synthesis strategies with pre-optimized precursors to minimize side reactions, as suggested in streamlined synthetic workflows for related aldehydes .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C8) and confirms the dioxin ring.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₈H₈O₂; 136.052 g/mol) and detects fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in hydrazide derivatives .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C (ambient), 40°C (stress) over 30 days.

- Humidity : 60% RH and 75% RH in desiccators.

- Light : UV/Vis light exposure (ICH Q1B guidelines).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

Cross-validate using hybrid techniques: Compare experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Statistical Analysis : Apply constraint-based random simulation (e.g., Latin Hypercube Sampling) to identify over-constrained variables in spectral assignments .

Collaborative Databases : Cross-reference with IUPAC-recognized spectral libraries (e.g., NIST Chemistry WebBook) .

Q. What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier orbitals (HOMO-LUMO gaps) and electrophilic sites .

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to correlate substituent effects with redox potentials or solubility .

- MD Simulations : Simulate solvation dynamics in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies.

Q. How can researchers address discrepancies in reported catalytic activity or toxicity profiles?

- Methodological Answer :

- Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify toxicity pathways in in vitro models (e.g., HepG2 cells) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in catalytic cycles.

- Meta-Analysis : Systematically review literature using PRISMA guidelines, emphasizing studies with robust controls (e.g., EP Reference Standards) .

Q. What frameworks exist for resolving structural contradictions (e.g., X-ray vs. NMR-derived conformers)?

- Methodological Answer :

- Dynamic NMR : Resolve conformational equilibria by variable-temperature ¹H NMR (e.g., –40°C to 80°C) .

- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction data to rule out polymorphism .

- Bayesian Inference : Apply probabilistic models to reconcile conflicting datasets, as seen in hybrid activity-structure studies .

Q. How can the compound’s interaction with biological targets be systematically validated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) for receptors like GPCRs or kinases.

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB entries) to predict binding poses.

- In Vivo Pharmacokinetics : Perform ADME studies in rodent models, tracking plasma half-life and metabolite formation via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.